molecular formula C20H24N2O8 B558372 Boc-Asp(OBzl)-OSu CAS No. 13798-75-9

Boc-Asp(OBzl)-OSu

Cat. No. B558372
CAS RN: 13798-75-9
M. Wt: 420.4 g/mol
InChI Key: KEULITJLZYZYPU-AWEZNQCLSA-N
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Description

“Boc-Asp(OBzl)-OSu” is a chemical compound used in peptide synthesis . It is a derivative of aspartic acid, an amino acid, and is used for the introduction of aspartic acid residues by Boc SPPS .


Synthesis Analysis

“Boc-Asp(OBzl)-OSu” is synthesized through Boc solid-phase peptide synthesis . The process involves the reaction of Boc-L-aspartic acid 1-benzyl ester .


Molecular Structure Analysis

The molecular formula of “Boc-Asp(OBzl)-OSu” is C16H21NO6 . It has a molecular weight of 323.34 g/mol . The structure of the compound includes a benzyl ester group attached to the aspartic acid residue .


Chemical Reactions Analysis

“Boc-Asp(OBzl)-OSu” is involved in Boc solid-phase peptide synthesis . The compound reacts with other amino acids to form peptides, which are chains of amino acids linked by peptide bonds .


Physical And Chemical Properties Analysis

“Boc-Asp(OBzl)-OSu” appears as a white to slight yellow to beige powder . It is clearly soluble in DMF (1 mmole in 2 ml DMF) . The optical rotation α 25/D (c=1 in methanol) is between -25.5 and -20.5 degrees .

Scientific Research Applications

  • Transesterification and Amide Cis-Trans Isomerization : Niklas et al. (2007) explored the reactivity of Boc-Asp-OBzl in the context of transesterification and amide cis-trans isomerization. Their study highlighted the compound's utility in understanding the coordination and reactivity of different carbonyl groups in the presence of metal ions like Cd and Zn (Niklas, Zahl, & Alsfasser, 2007).

  • Peptide Cross-Linking and Conjugation : Shimohigashi et al. (1989) demonstrated the use of Boc-Asp(OBzl)-containing tripeptide amides in the creation of cross-linked dimeric peptides. These were then used for receptor affinity purification, showcasing its potential in peptide dimerization and bioconjugation processes (Shimohigashi, Kodama, Waki, & Costa, 1989).

  • Synthesis of Isosteres of Peptides : Tong et al. (1990) utilized Boc-Asp-OBzl in the synthesis of peptide isosteres, specifically in the formation of Boc-Abu(PO3Me2)-O t -Bu and Boc-Abu(PO3Me2)-OH. This application is crucial in the development of peptide-based pharmaceuticals and biological research (Tong, Perich, & Johns, 1990).

  • Peptide-Cellulose Conjugate Synthesis : Devarayan et al. (2013) described the synthesis of peptide-cellulose conjugates using Boc-Asp(OBzl)-Ser(PO3Ph2), highlighting its role in the development of novel biocompatible materials and its application in biotechnology (Devarayan, Hachisu, Araki, & Ohkawa, 2013).

  • Development of Highly Sensitive Substrates for Proteases : Kawabata et al. (1988) synthesized peptide amides containing Boc-Asp(OBzl) for use as substrates in studying blood-clotting proteases and trypsin. This research aids in the understanding of enzyme specificity and kinetics, important in medical research and drug development (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of "Boc-Asp(OBzl)-OSu" . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

properties

IUPAC Name

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEULITJLZYZYPU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542775
Record name 4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp(OBzl)-OSu

CAS RN

13798-75-9
Record name 4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
Y Fukushima - Bulletin of the Chemical Society of Japan, 1996 - academic.oup.com
The alternating amphiphilic copolypeptide poly(Asp–Leu–His–Leu–Ser–Leu) was prepared by the synthesis and polymerization of the respective hexapeptide in order to obtain a stable …
Number of citations: 8 academic.oup.com
Y Yeboue, B Gallard, N Le Moigne… - ACS Sustainable …, 2018 - ACS Publications
Industrial peptide synthesis is generally carried out in batches and suffers both from the production of tremendous amounts of toxic waste and the difficulty to handle solids. In this study, …
Number of citations: 45 pubs.acs.org
T Abiko, H Sekino - Mediators of Inflammation, 1992 - hindawi.com
Thymosin β 4 is a polypeptide isolated from thymosin fraction 5. This peptide exhibits important activities in the regulation and differentiation of thymus-dependent lymphocytes. An …
Number of citations: 3 www.hindawi.com
S NAoA, K OKIMURA, N KAIZAWA, K OHKI… - Chem. Pharm …, 1996 - jlc.jst.go.jp
The total synthesis of surfactin B2, a cyclic depsipeptide isolated from Bacillus natto KMD 2311, was achieved to elucidate the absolute configuration of its fatty acid moiety. This is the …
Number of citations: 3 jlc.jst.go.jp
T Abiko, H Sekino - Bioorganic & medicinal chemistry, 1994 - Elsevier
Acetyl-thymic humoral factor-γ 2 chloromethyl ketone [Ac-Leu-Glu-Asp-Gly-Pro-Lys-Phe-Leu-CH 2 Cl], an analog of thymic humoral factor-γ 2, was synthesized and studied for its …
Number of citations: 9 www.sciencedirect.com
H Han, ME Davis - Bioconjugate chemistry, 2013 - ACS Publications
The delivery of therapeutics via nanoscaled vehicles for solid cancer treatment can be enhanced by the incorporation of a targeting capability. Here, we describe a new method for …
Number of citations: 27 pubs.acs.org
JK INMAN - Protection of Functional Groups in Peptide Synthesis …, 2014 - books.google.com
A major consideration in planning the synthesis of a peptide is the potential involvement of side-chain functional groups in undesired reactions during formation of peptide bonds or …
Number of citations: 0 books.google.com
T ABIKO, H SEKINO - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
An analog of thymosin fº isolated from oocytes of Xenopus laevis, deacetyl-thymosin f'", was synthesized by assembling 6 peptide fragments, followed by deprotection with 1 M …
Number of citations: 8 www.jstage.jst.go.jp
SN Bavikar, DB Salunke, BG Hazra, VS Pore… - Tetrahedron …, 2010 - Elsevier
Carboxamides were obtained efficiently in high yields from azides on reaction with the corresponding pre-formed activated carboxylic acids in a single-step reductive transformation …
Number of citations: 5 www.sciencedirect.com
JK Inman - Protection of Functional Groups in Peptide Synthesis, 1981 - Elsevier
Publisher Summary The various degrees and modes of protection that is regarded as minimal are practiced in a substantial fraction of conventional peptide syntheses. Whether it is …
Number of citations: 3 www.sciencedirect.com

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